Cas no 1597307-80-6 ((1-ethoxy-2-ethylcyclopentyl)methanamine)

(1-Ethoxy-2-ethylcyclopentyl)methanamine is a specialized amine compound featuring a cyclopentyl backbone substituted with ethoxy and ethyl groups at the 1- and 2-positions, respectively, and a methanamine functional group. This structure imparts unique steric and electronic properties, making it valuable in synthetic organic chemistry, particularly in the development of pharmacologically active intermediates or chiral ligands. The ethoxy group enhances solubility in organic solvents, while the ethyl substitution influences conformational stability. Its amine functionality allows for further derivatization, enabling applications in asymmetric synthesis or as a building block for complex molecular architectures. The compound’s defined stereochemistry may also support enantioselective transformations.
(1-ethoxy-2-ethylcyclopentyl)methanamine structure
1597307-80-6 structure
Product name:(1-ethoxy-2-ethylcyclopentyl)methanamine
CAS No:1597307-80-6
MF:C10H21NO
Molecular Weight:171.279843091965
CID:6252484
PubChem ID:116177435

(1-ethoxy-2-ethylcyclopentyl)methanamine 化学的及び物理的性質

名前と識別子

    • (1-ethoxy-2-ethylcyclopentyl)methanamine
    • EN300-1293962
    • 1597307-80-6
    • インチ: 1S/C10H21NO/c1-3-9-6-5-7-10(9,8-11)12-4-2/h9H,3-8,11H2,1-2H3
    • InChIKey: DSYRVRWZOOKTIW-UHFFFAOYSA-N
    • SMILES: O(CC)C1(CN)CCCC1CC

計算された属性

  • 精确分子量: 171.162314293g/mol
  • 同位素质量: 171.162314293g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 12
  • 回転可能化学結合数: 4
  • 複雑さ: 138
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.4
  • トポロジー分子極性表面積: 35.2Ų

(1-ethoxy-2-ethylcyclopentyl)methanamine Pricemore >>

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Enamine
EN300-1293962-50mg
(1-ethoxy-2-ethylcyclopentyl)methanamine
1597307-80-6
50mg
$707.0 2023-09-30
Enamine
EN300-1293962-1000mg
(1-ethoxy-2-ethylcyclopentyl)methanamine
1597307-80-6
1000mg
$842.0 2023-09-30
Enamine
EN300-1293962-2500mg
(1-ethoxy-2-ethylcyclopentyl)methanamine
1597307-80-6
2500mg
$1650.0 2023-09-30
Enamine
EN300-1293962-10000mg
(1-ethoxy-2-ethylcyclopentyl)methanamine
1597307-80-6
10000mg
$3622.0 2023-09-30
Enamine
EN300-1293962-100mg
(1-ethoxy-2-ethylcyclopentyl)methanamine
1597307-80-6
100mg
$741.0 2023-09-30
Enamine
EN300-1293962-1.0g
(1-ethoxy-2-ethylcyclopentyl)methanamine
1597307-80-6
1g
$0.0 2023-06-06
Enamine
EN300-1293962-5000mg
(1-ethoxy-2-ethylcyclopentyl)methanamine
1597307-80-6
5000mg
$2443.0 2023-09-30
Enamine
EN300-1293962-500mg
(1-ethoxy-2-ethylcyclopentyl)methanamine
1597307-80-6
500mg
$809.0 2023-09-30
Enamine
EN300-1293962-250mg
(1-ethoxy-2-ethylcyclopentyl)methanamine
1597307-80-6
250mg
$774.0 2023-09-30

(1-ethoxy-2-ethylcyclopentyl)methanamine 関連文献

(1-ethoxy-2-ethylcyclopentyl)methanamineに関する追加情報

Introduction to (1-ethoxy-2-ethylcyclopentyl)methanamine and Its Significance in Modern Chemical Research

Chemical compounds play a pivotal role in the advancement of pharmaceuticals, agrochemicals, and materials science. Among these, (1-ethoxy-2-ethylcyclopentyl)methanamine (CAS No. 1597307-80-6) has emerged as a compound of considerable interest due to its unique structural properties and potential applications. This compound, characterized by its cyclopentyl backbone and ethyl substituents, has garnered attention in recent years for its utility in synthesizing complex molecules and as an intermediate in various chemical reactions.

The structural motif of (1-ethoxy-2-ethylcyclopentyl)methanamine is particularly noteworthy for its ability to serve as a versatile building block in organic synthesis. The presence of both ethoxy and ethyl groups on the cyclopentyl ring introduces a high degree of functional diversity, making it a valuable precursor in the development of novel chemical entities. This flexibility has been exploited in the synthesis of various pharmacologically active compounds, where precise control over stereochemistry is essential.

In the realm of pharmaceutical research, the compound's potential as a chiral intermediate has been explored extensively. Chiral molecules are crucial in drug development, as they often exhibit different biological activities depending on their stereochemical configuration. The cyclopentyl ring in (1-ethoxy-2-ethylcyclopentyl)methanamine provides an ideal scaffold for constructing enantiomerically pure compounds, which are highly sought after in the pharmaceutical industry.

Recent studies have highlighted the compound's role in the synthesis of bioactive molecules. For instance, researchers have utilized (1-ethoxy-2-ethylcyclopentyl)methanamine as a key intermediate in the preparation of nonsteroidal anti-inflammatory drugs (NSAIDs). The cyclopentyl moiety is known to enhance the binding affinity of these drugs to their target enzymes, thereby improving their therapeutic efficacy. Additionally, the ethyl and ethoxy groups provide opportunities for further functionalization, allowing for the creation of derivatives with enhanced pharmacokinetic properties.

The compound's reactivity also makes it a valuable tool in catalytic processes. Transition metal-catalyzed reactions have been widely employed in organic synthesis to achieve high selectivity and yield. (1-ethoxy-2-ethylcyclopentyl)methanamine has been shown to participate in various catalytic transformations, including cross-coupling reactions and hydrogenation processes. These reactions are fundamental to the construction of complex molecular architectures and have found applications in both academic research and industrial settings.

The synthesis of (1-ethoxy-2-ethylcyclopentyl)methanamine itself is an intriguing challenge that has prompted innovation in synthetic methodologies. Traditional approaches often involve multi-step sequences with moderate yields and harsh reaction conditions. However, recent advances in catalytic chemistry have enabled more efficient routes to this compound. For example, palladium-catalyzed coupling reactions have been used to construct the cyclopentyl ring with high precision, while enzymatic methods have been explored for selective functionalization.

The environmental impact of chemical synthesis is another critical consideration. The development of greener synthetic routes for compounds like (1-ethoxy-2-ethylcyclopentyl)methanamine is essential for sustainable chemistry. Researchers are increasingly focusing on solvent-free reactions, biocatalysis, and microwave-assisted synthesis to minimize waste and energy consumption. These approaches not only align with global sustainability goals but also often improve reaction efficiency and product quality.

In conclusion, (1-ethoxy-2-ethylcyclopentyl)methanamine (CAS No. 1597307-80-6) represents a fascinating example of how structural complexity can be leveraged for functional applications. Its role as a chiral intermediate and its utility in catalytic processes underscore its importance in modern chemical research. As synthetic methodologies continue to evolve, the potential applications of this compound are likely to expand further, contributing to advancements across multiple scientific disciplines.

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